五氨(三氟甲磺酸盐)锇(III)三氟甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

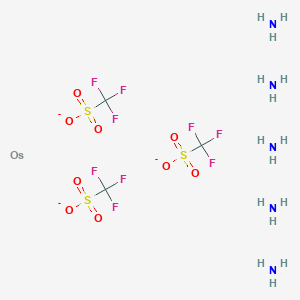

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a useful research compound. Its molecular formula is C2H10F6N5O6OsS2+ and its molecular weight is 568.5 g/mol. The purity is usually 95%.

The exact mass of the compound Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentaammine(trifluoromethanesulfonato)osmium(III) triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaammine(trifluoromethanesulfonato)osmium(III) triflate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学性质和制备

五氨(三氟甲磺酸盐)锇(III)三氟甲磺酸盐因其化学性质和制备方法而著称。它是一种象牙色或浅褐色固体,在约 276°C 时分解,可溶于水、甲醇和丙酮等各种溶剂中。该试剂由四氧化锇通过 (NH4)2 ‘OsCl6’ 和 ‘Os(N2)(NH3)5’Cl2 等中间体制备。为了纯度,如有必要,可以通过在氯仿中回流来纯化它。由于其未知的毒理学特性和焚烧时可能形成有毒的四氧化锇,因此强调了处理和储存注意事项 (González & Harman, 2003)。

在配合物合成和表征中的应用

该化合物在各种锇(II)配合物的合成和表征中起着重要作用。研究详细介绍了新型四氨和五氨锇(II)配合物的制备和电化学分析。这些含有不饱和配体的配合物已使用配体取代法合成,突出了该化合物在配合物形成中的多功能性及其在理解锇化学中的重要性 (Nunes & Taube, 1994)。

在有机金属化学中的应用

在有机金属化学中,该化合物用于合成各种有机金属配合物。它在形成具有特定结构和键合特征的配合物中起关键作用,有助于更广泛地理解有机金属化学中的金属-配体相互作用 (Brumaghim, Gross, & Girolami, 2006)。

催化应用

该化合物在催化中得到应用。例如,三氟甲磺酸钪,一种相关化合物,已被用作有机合成中高效的刘易斯酸催化剂,展示了类似化合物(包括五氨(三氟甲磺酸盐)锇(III)三氟甲磺酸盐)在催化应用中的潜力 (Ishihara, Kubota, Kurihara, & Yamamoto, 1996)。

作用机制

Target of Action

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a complex compound that has been used in various organic synthesis reactions . The primary targets of this compound are organic molecules, specifically anilines and phenols .

Mode of Action

This compound acts as a catalyst in organic synthesis reactions . It is particularly useful for the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones by osmium (II)-promoted Michael additions to phenols . The compound interacts with its targets, promoting specific reactions that lead to the formation of new organic compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the dearomatization of anilines and the synthesis of cyclohexanediones . These processes involve complex biochemical pathways that lead to the formation of new organic compounds .

Pharmacokinetics

As a catalyst, it is likely to remain largely unchanged during the reaction process, facilitating the reaction without being consumed .

Result of Action

The primary result of the action of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is the formation of new organic compounds through the dearomatization of anilines and the synthesis of cyclohexanediones . These reactions are crucial in organic synthesis, leading to the production of a wide range of organic compounds .

Action Environment

The action of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can be influenced by various environmental factors. For instance, the compound is a powder that melts at approximately 276 °C . Therefore, high temperatures might cause it to decompose . Additionally, it should be handled with care to avoid contact with skin, eyes, and inhalation .

生化分析

Biochemical Properties

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate plays a crucial role in biochemical reactions, particularly in the dearomatization of anilines and the synthesis of cyclohexanediones. This compound interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it is known to interact with phenol derivatives, promoting Michael additions to phenols, which are essential in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of intermediate complexes that stabilize transition states, thereby enhancing reaction rates and selectivity.

Cellular Effects

The effects of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, Pentaammine(trifluoromethanesulfonato)osmium(III) triflate has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, Pentaammine(trifluoromethanesulfonato)osmium(III) triflate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate metabolic flux by influencing the activity of key enzymes involved in energy production and biosynthesis. For example, the compound has been shown to affect the activity of enzymes in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in metabolite levels and energy production. These interactions highlight the compound’s potential as a tool for studying metabolic regulation and energy homeostasis .

Transport and Distribution

Within cells and tissues, Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport and distribution mechanisms of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular localization of Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is vital for elucidating its mechanism of action and optimizing its use in research and therapy .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentaammine(trifluoromethanesulfonato)osmium(III) triflate involves the reaction of osmium(III) chloride with ammonium trifluoromethanesulfonate in the presence of excess ammonia.", "Starting Materials": [ "Osmium(III) chloride", "Ammonium trifluoromethanesulfonate", "Ammonia" ], "Reaction": [ "Dissolve osmium(III) chloride in water to form a solution.", "Add ammonium trifluoromethanesulfonate to the osmium(III) chloride solution and stir.", "Slowly add excess ammonia to the mixture while stirring.", "Heat the mixture to 60-70°C and stir for several hours.", "Cool the mixture to room temperature and filter the resulting solid.", "Wash the solid with cold water and dry in a vacuum oven to obtain Pentaammine(trifluoromethanesulfonato)osmium(III) triflate." ] } | |

CAS 编号 |

83781-30-0 |

分子式 |

C2H10F6N5O6OsS2+ |

分子量 |

568.5 g/mol |

IUPAC 名称 |

azanide;osmium(8+);trifluoromethanesulfonate |

InChI |

InChI=1S/2CHF3O3S.5H2N.Os/c2*2-1(3,4)8(5,6)7;;;;;;/h2*(H,5,6,7);5*1H2;/q;;5*-1;+8/p-2 |

InChI 键 |

JJAQNKVGCKQGLD-UHFFFAOYSA-L |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].N.N.N.N.N.[Os] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Os+8] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)